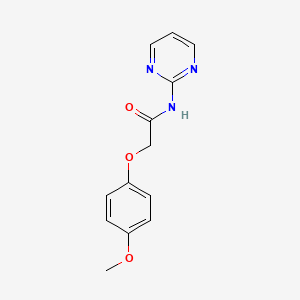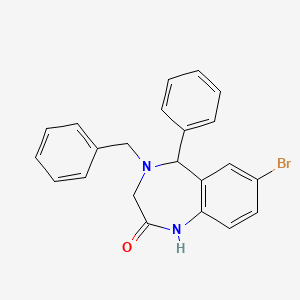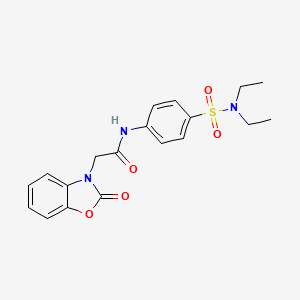![molecular formula C26H22ClNO4 B11580537 2-(4-chloro-3-methylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide](/img/structure/B11580537.png)
2-(4-chloro-3-methylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(4-chloro-3-méthylphénoxy)-N-[2-(4-méthylbenzoyl)-1-benzofuran-3-yl]propanamide est un composé organique complexe doté d'une structure unique qui combine divers groupes fonctionnels, notamment un cycle benzofurane, un groupe phénoxy chloré et un groupe benzoyle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-(4-chloro-3-méthylphénoxy)-N-[2-(4-méthylbenzoyl)-1-benzofuran-3-yl]propanamide implique généralement plusieurs étapes, à partir de matières premières facilement disponibles. Une voie de synthèse courante implique les étapes suivantes :
Formation du cycle benzofurane : Le cycle benzofurane peut être synthétisé par cyclisation d'un précurseur approprié, tel que la 2-hydroxybenzaldéhyde, en milieu acide ou basique.
Introduction du groupe phénoxy chloré : Le groupe phénoxy chloré peut être introduit par une réaction de substitution nucléophile utilisant le 4-chloro-3-méthylphénol et un groupe partant approprié.
Couplage avec le groupe benzoyle : Le groupe benzoyle peut être introduit par une réaction d'acylation de Friedel-Crafts utilisant le chlorure de 4-méthylbenzoyle et un catalyseur acide de Lewis.
Formation de la partie propanamide : La dernière étape implique le couplage de l'intermédiaire avec une amine appropriée pour former la partie propanamide.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer l'optimisation des voies de synthèse décrites ci-dessus afin d'améliorer le rendement, la pureté et la rentabilité. Cela peut inclure l'utilisation de réacteurs à flux continu, de techniques de purification avancées et d'automatisation des processus.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(4-chloro-3-méthylphénoxy)-N-[2-(4-méthylbenzoyl)-1-benzofuran-3-yl]propanamide peut subir différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des oxydants forts pour former les produits oxydés correspondants.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium pour réduire des groupes fonctionnels spécifiques.
Substitution : Le composé peut subir des réactions de substitution nucléophile ou électrophile, selon les conditions réactionnelles et les réactifs utilisés.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium, trioxyde de chrome ou peroxyde d'hydrogène en milieu acide ou basique.
Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium ou hydrogénation catalytique.
Substitution : Agents halogénants, nucléophiles ou électrophiles dans des conditions appropriées.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions réactionnelles spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines.
Applications dans la recherche scientifique
Le 2-(4-chloro-3-méthylphénoxy)-N-[2-(4-méthylbenzoyl)-1-benzofuran-3-yl]propanamide a plusieurs applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme brique de base pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Étudié pour son activité biologique potentielle, notamment ses propriétés antimicrobiennes, antifongiques et anticancéreuses.
Médecine : Envisagé pour ses applications thérapeutiques potentielles, telles que le développement de nouveaux médicaments ou comme composé de tête pour la découverte de médicaments.
Industrie : Utilisé dans le développement de nouveaux matériaux, tels que les polymères ou les revêtements, en raison de ses propriétés chimiques uniques.
Mécanisme d'action
Le mécanisme d'action du 2-(4-chloro-3-méthylphénoxy)-N-[2-(4-méthylbenzoyl)-1-benzofuran-3-yl]propanamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets par le biais de :
Liaison à des enzymes ou des récepteurs : Le composé peut se lier à des enzymes ou des récepteurs spécifiques, modulant leur activité et conduisant à des effets en aval.
Inhibition de voies spécifiques : Le composé peut inhiber des voies biochimiques spécifiques, conduisant à des modifications des processus cellulaires.
Induction de l'apoptose : Dans le cas de l'activité anticancéreuse, le composé peut induire l'apoptose (mort cellulaire programmée) dans les cellules cancéreuses.
Applications De Recherche Scientifique
2-(4-chloro-3-methylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: The compound may bind to specific enzymes or receptors, modulating their activity and leading to downstream effects.
Inhibition of Specific Pathways: The compound may inhibit specific biochemical pathways, leading to changes in cellular processes.
Induction of Apoptosis: In the case of anticancer activity, the compound may induce apoptosis (programmed cell death) in cancer cells.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(4-chloro-2-méthylphénoxy)-3’-(trifluorométhyl)acétanilide
- 2-(4-chloro-2-méthylphénoxy)-2’-(trifluorométhyl)acétanilide
- 2-(2-chlorophénoxy)-3’-(trifluorométhyl)acétanilide
Unicité
Le 2-(4-chloro-3-méthylphénoxy)-N-[2-(4-méthylbenzoyl)-1-benzofuran-3-yl]propanamide est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui lui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C26H22ClNO4 |
|---|---|
Poids moléculaire |
447.9 g/mol |
Nom IUPAC |
2-(4-chloro-3-methylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide |
InChI |
InChI=1S/C26H22ClNO4/c1-15-8-10-18(11-9-15)24(29)25-23(20-6-4-5-7-22(20)32-25)28-26(30)17(3)31-19-12-13-21(27)16(2)14-19/h4-14,17H,1-3H3,(H,28,30) |
Clé InChI |
BBCWGXYSXJZYPI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C(C)OC4=CC(=C(C=C4)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B11580464.png)
![1-(3-Methoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11580473.png)
![ethyl 6-bromo-1-cyclohexyl-5-hydroxy-2-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-3-carboxylate](/img/structure/B11580480.png)
![4-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(2-methoxyethyl)butanamide](/img/structure/B11580484.png)

![methyl 2-{3,9-dioxo-1-[3-(prop-2-en-1-yloxy)phenyl]-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11580490.png)
![(3E)-3-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylidene}-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11580492.png)

![(3-Nitro-2-phenyl-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinolin-1-yl)(thiophen-2-yl)methanone](/img/structure/B11580509.png)
![Ethyl 2-[({[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11580510.png)
![2-methoxy-4-[(Z)-{6-oxo-2-[4-(pentyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]phenyl acetate](/img/structure/B11580512.png)
![(2E)-N-benzyl-2-cyano-3-[2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11580516.png)

![N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-methylbenzamide](/img/structure/B11580527.png)
